3'-Chloroacetanilide
Overview
Description
3'-Chloroacetanilide, also known as this compound, is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as readily sol in alc, benzene, carbon disulfide; very slightly sol in petroleum etherslightly sol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39967. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Impact and Remediation Strategies
3'-Chloroacetanilide herbicides, such as acetochlor, alachlor, and butachlor, are used for weed control in various crop cultivations. Their extensive use can lead to environmental imbalances and pose risks to aquatic biota. Studies have explored various remediation technologies, including biological methods and the application of bacterial strains like Paracoccus sp., for efficient degradation of these herbicides. The use of ozone has also been found to be efficient, although ozone-resistant by-products can reduce its effectiveness for subsequent use (Mohanty & Jena, 2019).
Effects on Algal Reproduction
Chloroacetanilide herbicides have been shown to impair algal reproduction, with effects being predictable using the concept of concentration addition. This concept assumes a similar mode of action among the chloroacetanilides, reinforcing the view that they act similarly in algae (Junghans et al., 2003).
Dechlorination and Transformation
Research indicates that sodium bisulfite, a plant growth regulator, can rapidly dechlorinate chloroacetanilide herbicides in neutral conditions. This dechlorination accelerates with increased pH, temperature, and sodium bisulfite concentrations. The transformation products, chloroacetanilide ethane sulfonic acids (ESAs), are less toxic to green algae compared to the parent herbicides (Bian et al., 2009).
Photocatalysis for Herbicide Degradation
Studies have investigated the use of heterogeneous photocatalysis with TiO2/UV-A for the degradation of chloroacetanilide herbicides from water. This method showed high removal efficiency for herbicides like alachlor, acetochlor, and metolachlor. However, it's important to note that although herbicide concentrations decreased during photocatalysis, the toxicity of the resulting degradation product mixtures either increased or remained the same, indicating the formation of toxic degradation products (Roulová et al., 2022).
Interaction with Human ABC Transporter Proteins
Chloroacetanilide herbicides have shown specific interactions with human ATP binding cassette (ABC) transporters, which play a critical role in defense against xenobiotics. These interactions can modulate drug absorption and potentially lead to chemosensitization of cells, highlighting the significance of transporter proteins in hazard prediction of agrochemicals (Oosterhuis et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
N-(3-chlorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUQHCOAOLLHIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060420 | |
Record name | Acetamide, N-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] Off-white or beige granules; [Alfa Aesar MSDS] | |
Record name | m-Chloroacetanilide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5875 | |
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Solubility |
READILY SOL IN ALC, BENZENE, CARBON DISULFIDE; VERY SLIGHTLY SOL IN PETROLEUM ETHER, SLIGHTLY SOL IN WATER | |
Record name | M-CHLOROACETANILIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1409 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000963 [mmHg] | |
Record name | m-Chloroacetanilide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5875 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
NEEDLES FROM 50% GLACIAL ACETIC ACID | |
CAS No. |
588-07-8 | |
Record name | N-(3-Chlorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | m-Chloroacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Chloroacetanilide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39967 | |
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Record name | 3'-Chloroacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6116 | |
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Record name | Acetamide, N-(3-chlorophenyl)- | |
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Record name | Acetamide, N-(3-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-chloroacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.738 | |
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Record name | M-CHLOROACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74H09HU61J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | M-CHLOROACETANILIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1409 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
77-78 °C | |
Record name | M-CHLOROACETANILIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1409 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3'-Chloroacetanilide formed in biological systems?
A: this compound is primarily formed as a metabolite of certain xenobiotics. For instance, it is a biotransformation product of 3-chloroaniline, a compound found in various pesticides and industrial chemicals. Research shows that guppies exposed to 3-chloroaniline produce this compound, demonstrating the acetylation reaction occurring in fish. [] Similarly, rat hepatocytes metabolize 3-chloronitrobenzene into this compound, highlighting the compound's role in xenobiotic detoxification. []
Q2: What is the significance of studying this compound formation in drug metabolism?
A: While not a drug itself, understanding the formation and fate of this compound is crucial when studying the metabolism of drugs that produce 3-chloroaniline as a metabolite. For example, Chlorpropham (CIPC), a widely used herbicide, is metabolized in rat hepatocytes, yielding 3-chloroaniline as a minor metabolite, which can be further transformed into this compound. [, ] This knowledge helps predict potential drug interactions and assess the toxicological profile of parent compounds.
Q3: Are there any analytical techniques specifically used to detect and quantify this compound?
A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is commonly employed to quantify this compound. In studies investigating Chlorpropham metabolism, researchers successfully utilized reverse-phase HPLC to separate and quantify this compound alongside other metabolites in rat hepatocyte incubations. [] This technique allows for sensitive detection and accurate quantification of the compound in biological matrices.
Q4: What are the potential environmental impacts of this compound?
A: Although limited research directly addresses the environmental fate and ecotoxicological effects of this compound, its presence as a metabolite of various environmental contaminants like 3-chloroaniline raises concerns. [] Further research is needed to elucidate its persistence, bioaccumulation potential, and effects on aquatic and terrestrial organisms. This information is crucial for developing effective environmental monitoring programs and mitigation strategies.
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